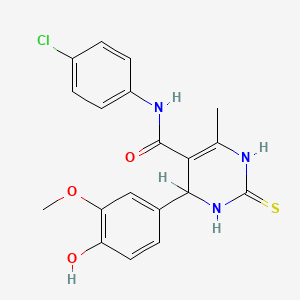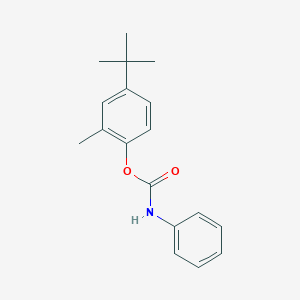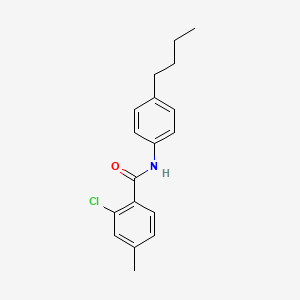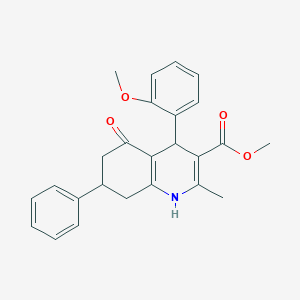![molecular formula C22H12FN3O5 B4965165 5-(5-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4965165.png)
5-(5-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound belongs to a class of compounds that often exhibit significant biological activities, including antimicrobial and antifungal properties. Compounds with similar structures, such as pyrazolidinylidene derivatives and isoindole diones, have been synthesized and studied for their potential in various applications, including medicinal chemistry and materials science. These studies provide a foundation for understanding the broader chemical and physical behaviors of structurally related compounds (Prakash et al., 2011).
Synthesis Analysis
Synthesis methods for related compounds typically involve condensation reactions, such as Knoevenagel condensation, to form the desired molecular structures. For example, derivatives of thiazolidine-2,4-diones have been synthesized using Knoevenagel condensation of carbaldehydes with thiazolidine-2,4-dione in the presence of catalysts like piperidine or pyridine (Asiri & Khan, 2010).
Molecular Structure Analysis
The molecular structure of compounds in this class often features complex aromatic systems with multiple substituents that can affect their chemical behavior and interactions. X-ray crystallography has been utilized to determine the precise molecular configurations, revealing aspects such as conformation, hydrogen bonding, and π-π interactions that are crucial for their reactivity and properties (Li et al., 2005).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including ring-opening reactions and cycloadditions, which can be influenced by factors such as solvent, catalyst, and substituents. For instance, reactions involving cyclic secondary amines can lead to complex cyclopentenyl derivatives under specific conditions, demonstrating the diverse reactivity of these molecules (Šafár̆ et al., 2000).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are influenced by the molecular structure and substituents. Studies have shown that variations in these properties affect the compounds' stability, reactivity, and potential applications in various fields (Deshmukh & Sekar, 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, redox potential, and reactivity towards different reagents, define the compounds' interactions and their potential utility. For example, Schiff base derivatives exhibit a range of biological activities, which are attributed to their chemical properties and the ability to interact with biological molecules (Jat et al., 2006).
Propriétés
IUPAC Name |
5-[5-[(Z)-[1-(4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12FN3O5/c23-12-2-4-13(5-3-12)26-22(30)17(21(29)25-26)10-14-6-8-18(31-14)11-1-7-15-16(9-11)20(28)24-19(15)27/h1-10H,(H,25,29)(H,24,27,28)/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMLGEVIYAMSCR-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)C(=O)N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)/C(=O)N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chlorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4965083.png)
![2-{[2-(4-nitrophenyl)acetyl]amino}ethyl benzoate](/img/structure/B4965090.png)


![5-[4-(allyloxy)-3-bromobenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4965108.png)
![(4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone](/img/structure/B4965128.png)
![N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4965133.png)
![3-(4-methoxyphenyl)-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4965140.png)
![1-(2-methylphenyl)-4-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4965144.png)
![10-hydroxy-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B4965153.png)
![ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4965158.png)
![4-chloro-N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B4965188.png)

